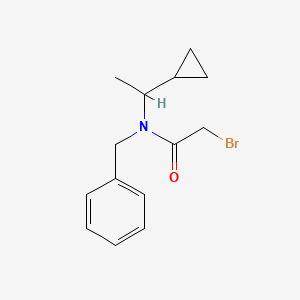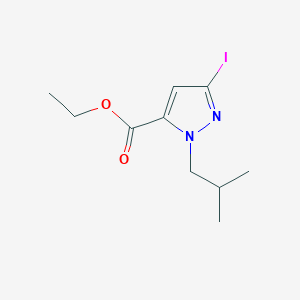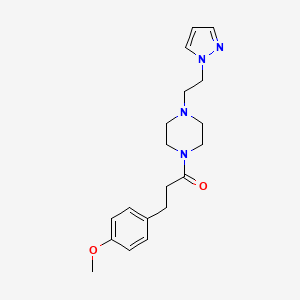
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted derivatives of acetamides, including those similar to "N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide," involves multiple steps, including bromination, cyclization, and functionalization of acetamides. For instance, the regioselective dibromohydration of N-(2-alkynylaryl)acetamide has been described, highlighting a method for the synthesis of dibromo-containing compounds under mild conditions without metal catalysis (Qiu et al., 2017). Another study on the synthesis of polycyclic sultams via a palladium-catalyzed reaction showcases the creation of complex structures from simpler acetamide derivatives (Gong et al., 2017).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, including N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide-like compounds, is crucial for understanding their reactivity and properties. Studies on similar molecules, such as N-Benzyl-2-(3-chloro-4-hydroxyphenyl)acetamide, provide insights into their crystalline structure and intermolecular interactions, indicating non-planar discrete molecules linked by hydrogen bonds (Davis & Healy, 2010).
Chemical Reactions and Properties
The chemical reactivity of N-substituted acetamide derivatives is influenced by their molecular structure. For example, the synthesis and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide reveal their potential in generating biologically active compounds through reactions such as bromination, cyclization, and amidation (Siddiqui et al., 2013).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are critical for their practical applications. While specific data on N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide might be scarce, related studies provide valuable information. For example, the analysis of silylated derivatives of N-(2-hydroxyphenyl)acetamide demonstrates the impact of structural modifications on physical properties (Nikonov et al., 2016).
Chemical Properties Analysis
Chemical properties, such as reactivity towards other compounds, acidity/basicity, and stability, define the potential applications of acetamide derivatives. Research into the pKa determination of newly synthesized acetamide derivatives provides insights into their acid-base behavior, crucial for understanding their behavior in biological systems and industrial applications (Duran & Canbaz, 2013).
Applications De Recherche Scientifique
Organic Synthesis Applications
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide is involved in the synthesis of complex organic compounds. For instance, its structural analogs have been employed in the regioselective dibromohydration of N-(2-alkynylaryl)acetamide, highlighting its relevance in generating N-(2-(2,2-dibromo-2-arylacetyl)aryl)acetamides under metal-free conditions. This process is significant for its mild conditions and the potential for switchable synthesis through different neighboring groups, contributing to the field of organic synthesis by offering a pathway to diverse organic compounds with high specificity and efficiency (Qiu et al., 2017).
Medicinal Chemistry Applications
In medicinal chemistry, related acetamide derivatives have been synthesized and assessed for their biological activities. Notably, compounds with structural similarities have shown promising antimicrobial activities, indicating the potential of N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide derivatives in developing new antimicrobial agents. This application is crucial for addressing the growing resistance to current antimicrobial drugs and highlights the compound's role in the discovery and development of new therapeutic agents with novel mechanisms of action (Fahim & Ismael, 2019).
Propriétés
IUPAC Name |
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO/c1-11(13-7-8-13)16(14(17)9-15)10-12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIRTYWOCDNRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(CC2=CC=CC=C2)C(=O)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-bromo-N-(1-cyclopropylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,10-Dioxa-7-azaspiro[5.6]dodecane](/img/structure/B2484685.png)



![6-chloro-N-{2-[ethyl(3-methylphenyl)amino]ethyl}-2-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2484692.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2484693.png)
![(2-Chlorophenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2484695.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide](/img/structure/B2484696.png)

![1-(2-Methoxy-5-nitrophenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea](/img/structure/B2484698.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2484701.png)

![N-(4-ethylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484706.png)
![1-(4-chlorophenyl)-3-[(1Z)-1-{[(2,6-dichlorophenyl)methoxy]amino}-2-(1H-1,2,4-triazol-1-yl)ethylidene]urea](/img/structure/B2484707.png)